molecular formula C5H6O2 B1310346 (R)-4-Hydroxycyclopent-2-enone CAS No. 59995-47-0

(R)-4-Hydroxycyclopent-2-enone

Cat. No.: B1310346
CAS No.: 59995-47-0
M. Wt: 98.1 g/mol
InChI Key: DHNDDRBMUVFQIZ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Hydroxycyclopent-2-enone is an organic compound characterized by a cyclopentene ring with a hydroxyl group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxycyclopent-2-enone typically involves the following steps:

    Cyclopentadiene Diels-Alder Reaction: Cyclopentadiene undergoes a Diels-Alder reaction with maleic anhydride to form a bicyclic intermediate.

    Hydrolysis and Decarboxylation: The intermediate is then hydrolyzed and decarboxylated to yield the desired ®-4-Hydroxycyclopent-2-enone.

Industrial Production Methods: Industrial production of ®-4-Hydroxycyclopent-2-enone may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Types of Reactions:

    Oxidation: ®-4-Hydroxycyclopent-2-enone can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Alcohol derivatives with reduced ketone groups.

    Substitution Products: Compounds with substituted hydroxyl groups.

Scientific Research Applications

®-4-Hydroxycyclopent-2-enone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-Hydroxycyclopent-2-enone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to oxidation-reduction reactions and signal transduction.

Comparison with Similar Compounds

    4-Hydroxycyclopent-2-enone: Similar structure but lacks the chiral center.

    Cyclopentenone: Lacks the hydroxyl group but has a similar cyclopentene ring structure.

    Hydroxycyclopentanone: Similar structure but with a saturated ring.

Uniqueness: ®-4-Hydroxycyclopent-2-enone is unique due to its chiral center, which imparts specific stereochemical properties. This chiral nature can influence its reactivity and interactions with other molecules, making it distinct from its non-chiral or differently substituted analogs.

Properties

IUPAC Name

(4R)-4-hydroxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNDDRBMUVFQIZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424919
Record name (R)-4-Hydroxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59995-47-0
Record name (R)-4-Hydroxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Hydroxycyclopent-2-enone
Reactant of Route 2
(R)-4-Hydroxycyclopent-2-enone
Reactant of Route 3
(R)-4-Hydroxycyclopent-2-enone
Reactant of Route 4
(R)-4-Hydroxycyclopent-2-enone
Reactant of Route 5
(R)-4-Hydroxycyclopent-2-enone
Reactant of Route 6
(R)-4-Hydroxycyclopent-2-enone
Customer
Q & A

Q1: What makes the synthesis of (R)-4-Hydroxycyclopent-2-enone significant in the context of prostanoid chemistry?

A: this compound serves as a crucial chiral building block in the synthesis of prostanoids. The research paper describes an enantioconvergent approach to this compound, meaning that both enantiomers of a starting material can be utilized to selectively produce the desired (R)-enantiomer of the final product []. This is significant because it increases synthetic efficiency and provides flexibility in utilizing starting materials. Prostanoids themselves are a family of lipid compounds with diverse biological activities, including roles in inflammation, pain, and smooth muscle regulation. Therefore, having efficient access to key chiral intermediates like this compound is essential for developing new prostanoid-based therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.